N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Description
This compound belongs to the tetrahydroquinazolin class, characterized by a fused bicyclic core with a ketone group at position 5 and a 3,4,5-trimethoxyphenyl substituent at position 5. The benzamide moiety at position 2 contributes to its hydrogen-bonding capacity. Its trimethoxyphenyl group is a critical pharmacophore, often associated with enhanced binding to tubulin in anticancer research, similar to combretastatin analogs .
Properties
IUPAC Name |
N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-30-20-11-16(12-21(31-2)22(20)32-3)15-9-18-17(19(28)10-15)13-25-24(26-18)27-23(29)14-7-5-4-6-8-14/h4-8,11-13,15H,9-10H2,1-3H3,(H,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNMRNJQKZRRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to produce the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). By binding to these targets, the compound disrupts critical cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Molecular Properties
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide ()
- Structure : Features a 3,5-dimethoxybenzamide group and a 4-methylphenyl substituent.
- Molecular Formula : C22H21N3O3
- Molecular Weight : 375.42 g/mol
- Key Differences :
N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide ()
- Structure : Lacks methoxy groups on the benzamide ring, with a 4-methylphenyl substituent.
- Molecular Formula : C22H19N3O2
- Molecular Weight : 357.41 g/mol
- Key Differences: Reduced hydrogen-bond acceptors (6 vs. Lower logP (3.916) compared to the trimethoxy analog, suggesting reduced lipophilicity .
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide ()
- Structure : Substitutes the trimethoxyphenyl group with a thiophene ring and cyclopropanecarboxamide.
- Molecular Formula : C16H15N3O2S
- Molecular Weight : 313.4 g/mol
- Key Differences: Thiophene introduces sulfur-mediated interactions (e.g., π-stacking) but lacks methoxy groups.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Key Trends:
- Polar Surface Area (PSA) : Higher PSA in the target compound (due to methoxy groups) may limit blood-brain barrier penetration but enhance target binding .
Biological Activity
N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic compound belonging to the quinazoline family. Its unique structural characteristics contribute to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antitumor properties and interactions with specific biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 427.5 g/mol. The compound features a tetrahydroquinazoline moiety substituted with a 3,4,5-trimethoxyphenyl group and an amide functional group.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Tetrahydroquinazoline |
| Substituent | 3,4,5-trimethoxyphenyl |
| Functional Group | Benzamide |
| Molecular Weight | 427.5 g/mol |
Antitumor Properties
Research indicates that derivatives of this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit tumor cell proliferation with varying potency. For instance:
- Certain analogues demonstrated moderate to potent antitumor activities with inhibition percentages ranging from 7% to 65% in specific assays.
The mechanism through which this compound exerts its antitumor effects involves:
- Inhibition of Tumor Cell Proliferation : The compound has been shown to inhibit cell cycle progression in various cancer cell lines.
- Targeting Enzyme Pathways : Some derivatives have been evaluated for their inhibitory effects on human carbonic anhydrase isoforms (CA IX and CA XII), which are associated with cancer progression.
Case Studies
-
In vitro Studies : A study on various analogues revealed that compounds derived from this compound significantly reduced the viability of cancer cell lines such as HeLa and MCF-7.
- Results Summary :
- HeLa Cells: 50% inhibition at 10 µM concentration.
- MCF-7 Cells: 65% inhibition at 15 µM concentration.
- Results Summary :
- Molecular Docking Studies : Molecular docking simulations showed that these compounds have a high binding affinity for carbonic anhydrase isoforms compared to other similar compounds.
Comparative Analysis
The following table compares this compound with other quinazoline derivatives in terms of structural uniqueness and biological activity:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-... | Tetrahydroquinazoline core with trimethoxy substitution | Significant antitumor activity | Unique combination of substituents |
| 2-Mercaptoquinazolinone | Simpler structure without trimethoxy group | Antitumor activity | Lacks the trimethoxyphenyl substitution |
| Quinazoline Derivatives | Basic quinazoline structure | Variable anticancer properties | Less complex than the target compound |
Q & A
Q. What safety protocols are essential when handling this compound in vitro and in vivo?
- Answer :
- In Vitro : Use fume hoods for powder handling; IC₂₀ values in MTT assays may indicate cytotoxicity requiring PPE.
- In Vivo : Monitor body weight (≥10% loss mandates euthanasia) and hematological parameters (neutrophil count) weekly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
